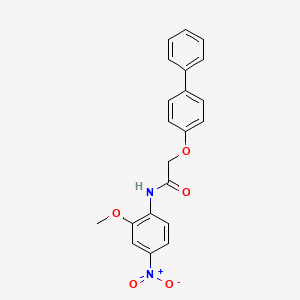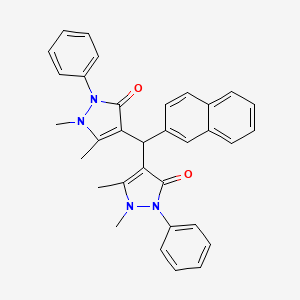![molecular formula C16H18ClNO3S2 B4998038 N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide, also known as CB-839, is a potent inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential amino acid that plays a critical role in cancer cell metabolism. Cancer cells require high levels of glutamine to support their rapid growth and proliferation. CB-839 has emerged as a promising therapeutic agent for the treatment of cancer, particularly in combination with other anticancer drugs.
Mechanism of Action
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide inhibits the activity of glutaminase, which is required for the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other essential metabolites, resulting in cancer cell death. This compound has also been shown to inhibit the mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and enhance the efficacy of other anticancer drugs. The drug has also been shown to modulate the immune response, leading to increased antitumor activity.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is its specificity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. However, the drug has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the development of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide and related compounds. One area of interest is the combination of this compound with other drugs that target different aspects of cancer cell metabolism. Another potential direction is the development of more potent and selective glutaminase inhibitors. Finally, there is interest in exploring the use of this compound in other disease contexts, such as metabolic disorders and neurodegenerative diseases.
In conclusion, this compound is a promising therapeutic agent for the treatment of cancer. Its ability to selectively inhibit glutaminase has been shown to induce cancer cell death and enhance the efficacy of other anticancer drugs. Ongoing research is focused on further elucidating the drug's mechanism of action and exploring its potential in other disease contexts.
Synthesis Methods
The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-[(4-chlorobenzyl)thio]ethylamine in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white solid with a purity of over 95%.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of cancer, and several clinical trials are ongoing to evaluate its safety and efficacy in humans. The drug has shown promising results in a variety of cancer types, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer.
properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-21-15-6-8-16(9-7-15)23(19,20)18-10-11-22-12-13-2-4-14(17)5-3-13/h2-9,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKTYCZHZQIOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4997969.png)
![(3S*)-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B4997974.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B4997982.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B4997992.png)


![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)
![3-[benzyl(methyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4998052.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)